molecular formula C15H14ClNO3 B11081147 3-Acetyl-2-(3-chloro-2-methylanilino)-6-methyl-4H-pyran-4-one

3-Acetyl-2-(3-chloro-2-methylanilino)-6-methyl-4H-pyran-4-one

Cat. No.: B11081147
M. Wt: 291.73 g/mol
InChI Key: HSANFAPOBVYKED-UHFFFAOYSA-N
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Description

3-Acetyl-2-(3-chloro-2-methylanilino)-6-methyl-4H-pyran-4-one is an organic compound that belongs to the class of pyranones Pyranones are known for their diverse biological activities and are often used as key intermediates in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-2-(3-chloro-2-methylanilino)-6-methyl-4H-pyran-4-one typically involves the reaction of 3-chloro-2-methylaniline with a suitable acetylating agent, followed by cyclization to form the pyranone ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the acetylation and cyclization processes. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-2-(3-chloro-2-methylanilino)-6-methyl-4H-pyran-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs, such as alcohols or amines.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of new derivatives with different functional groups.

Scientific Research Applications

3-Acetyl-2-(3-chloro-2-methylanilino)-6-methyl-4H-pyran-4-one has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in various organic reactions to explore new chemical transformations.

    Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest in drug discovery and development.

    Medicine: Research into its pharmacological effects may lead to the development of new therapeutic agents for treating various diseases.

    Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Acetyl-2-(3-chloro-2-methylanilino)-6-methyl-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of key enzymes involved in cell proliferation, leading to its potential anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetyl-3-(3-chloro-2-methylanilino)-4H-pyran-4-one
  • 3-Acetyl-2-(2-chloro-3-methylanilino)-6-methyl-4H-pyran-4-one
  • 3-Acetyl-2-(3-bromo-2-methylanilino)-6-methyl-4H-pyran-4-one

Uniqueness

3-Acetyl-2-(3-chloro-2-methylanilino)-6-methyl-4H-pyran-4-one is unique due to its specific substitution pattern on the pyranone ring and the presence of the chloro and methyl groups on the aniline moiety. This unique structure can lead to distinct chemical reactivity and biological activity compared to similar compounds. The specific arrangement of functional groups can influence the compound’s interaction with molecular targets, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C15H14ClNO3

Molecular Weight

291.73 g/mol

IUPAC Name

3-acetyl-2-(3-chloro-2-methylanilino)-6-methylpyran-4-one

InChI

InChI=1S/C15H14ClNO3/c1-8-7-13(19)14(10(3)18)15(20-8)17-12-6-4-5-11(16)9(12)2/h4-7,17H,1-3H3

InChI Key

HSANFAPOBVYKED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=C(O1)NC2=C(C(=CC=C2)Cl)C)C(=O)C

Origin of Product

United States

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